1,3-Dibromo-5-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-fluoro-2-nitrobenzene: is an organic compound with the molecular formula C6H2Br2FNO2 and a molecular weight of 298.89 g/mol . It is characterized by the presence of two bromine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is typically found as a white to light yellow crystalline solid and is known for its significant chemical reactivity .
Mechanism of Action
Target of Action
It’s known that this compound is an aryl fluorinated building block , which suggests it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . It’s also known to be an inhibitor of CYP1A2 and CYP2C9 .
Result of Action
It’s known that the compound can be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a stille reaction with 2- (tri- n butylstannyl)pyridine .
Action Environment
It’s known that the compound should be stored in a dry room at normal temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving the fluorination, nitration, and bromination of benzene derivatives . The general synthetic route includes:
Fluorination: Introduction of a fluorine atom to the benzene ring.
Nitration: Addition of a nitro group (-NO2) to the benzene ring.
Bromination: Introduction of bromine atoms to the benzene ring.
Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process includes:
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rates.
Purification: The final product is purified through crystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Scientific Research Applications
1,3-Dibromo-5-fluoro-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its reactive nature.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but different positioning of the fluorine and nitro groups.
1,4-Dibromo-2-fluoro-5-nitrobenzene: Another isomer with different bromine and fluorine positions.
1,3-Dibromo-5-fluorobenzene: Lacks the nitro group, making it less reactive.
Properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNREXXMPLVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.